molecular formula C6H11NO B1585505 2,4,5-Trimethyl-3-oxazoline CAS No. 22694-96-8

2,4,5-Trimethyl-3-oxazoline

Cat. No.: B1585505
CAS No.: 22694-96-8
M. Wt: 113.16 g/mol
InChI Key: YFSGRMONVCFYTC-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-3-oxazoline is a heterocyclic organic compound with the molecular formula C₆H₁₁NO. It is a five-membered ring structure containing one nitrogen and one oxygen atom. This compound is part of the oxazoline family, which is known for its diverse applications in various fields such as pharmaceuticals, industrial chemistry, and natural product synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5-Trimethyl-3-oxazoline can be synthesized through several methods. One common approach involves the reaction of amino alcohols with carboxylic acids. This process typically includes a nucleophilic attack followed by intramolecular cyclization . Another method involves the use of boronic acid catalysts to facilitate the reaction between carboxylic acids and amino alcohols .

Industrial Production Methods

In industrial settings, the production of this compound often involves temperature-controlled processes to ensure high yield and efficiency. For example, a two-step preparation method has been developed where the precursor, acetoin, is first biosynthesized from glucose by Bacillus subtilis. This is followed by a reaction with diammonium phosphate at elevated temperatures to produce this compound .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethyl-3-oxazoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxazoline derivatives with additional functional groups, while reduction can produce simpler oxazoline compounds .

Scientific Research Applications

2,4,5-Trimethyl-3-oxazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5-Trimethyl-3-oxazoline involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-Trimethyl-2,5-dihydro-1,3-oxazole
  • Oxazole derivatives

Uniqueness

2,4,5-Trimethyl-3-oxazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,4,5-trimethyl-2,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-4-5(2)8-6(3)7-4/h5-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSGRMONVCFYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NC(O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047133
Record name 2,4,5-Trimethyl-3-oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow orange liquid; Powerful, musty, slight green, wood, nut aroma
Record name 2,4,5-Trimethyl-delta-3-oxazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1550/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

125.00 to 127.00 °C. @ 760.00 mm Hg
Record name 2,5-Dihydro-2,4,5-trimethyloxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Soluble in water, propylene glycol; insoluble in most fixed oils, Soluble (in ethanol)
Record name 2,5-Dihydro-2,4,5-trimethyloxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2,4,5-Trimethyl-delta-3-oxazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1550/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.913-0.920
Record name 2,4,5-Trimethyl-delta-3-oxazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1550/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

22694-96-8
Record name 2,4,5-Trimethyl-3-oxazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22694-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4,5-Trimethyl-3-oxazoline
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Record name 2,4,5-Trimethyl-3-oxazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazole, 2,5-dihydro-2,4,5-trimethyl
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Record name 2,4,5-TRIMETHYL-3-OXAZOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHQ1Z14L8P
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Record name 2,5-Dihydro-2,4,5-trimethyloxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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